molecular formula C15H15N5O2 B14904806 4-(benzylamino)-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione

4-(benzylamino)-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione

Cat. No.: B14904806
M. Wt: 297.31 g/mol
InChI Key: XYNDAFYAQTYGSU-UHFFFAOYSA-N
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Description

4-(benzylamino)-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used in various medicinal and industrial applications . This compound, with its unique structure, has shown potential in several scientific research areas.

Preparation Methods

The synthesis of 4-(benzylamino)-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulfide can lead to the formation of pyridazine derivatives . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific substituents on the pyridazine ring. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon.

Scientific Research Applications

4-(benzylamino)-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its pharmacological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Similar compounds include other pyridazine derivatives such as pyridazinone and pyrimidothienopyridazine. Compared to these, 4-(benzylamino)-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione has unique substituents that enhance its pharmacological properties. For example, the presence of the benzylamino group can increase its binding affinity to specific targets .

Properties

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

4-(benzylamino)-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7-dione

InChI

InChI=1S/C15H15N5O2/c1-19-13-12(14(21)20(2)15(19)22)11(9-17-18-13)16-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,16,18)

InChI Key

XYNDAFYAQTYGSU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CN=N2)NCC3=CC=CC=C3)C(=O)N(C1=O)C

Origin of Product

United States

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